5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol
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Overview
Description
5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol is a Schiff base compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol typically involves the condensation reaction between 4-hydroxybenzaldehyde and 2-methoxyphenol in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing large-scale purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic groups in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenolic and methoxy derivatives.
Scientific Research Applications
5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol involves its ability to form hydrogen bonds and coordinate with metal ions. The compound can interact with various molecular targets, including enzymes and receptors, through its phenolic and imine groups. These interactions can modulate the activity of the target molecules and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-{(E)-[(2-hydroxyphenyl)imino]methyl}phenol: Another Schiff base with similar structural features.
(E)-2-{[(4-hydroxyphenyl)imino]methyl}phenol: A closely related compound with similar chemical properties.
Uniqueness
5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol is unique due to the presence of both hydroxyl and methoxy groups, which enhance its solubility and reactivity. The specific arrangement of these functional groups also allows for unique interactions with metal ions and biological molecules, making it a versatile compound for various applications.
Biological Activity
5-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenol, an organic compound with the molecular formula C14H13NO3 and a molecular weight of 243.26 g/mol, exhibits significant biological activity due to its unique structural features. This compound contains a methoxy group and a hydroxyphenyl imine moiety, which are indicative of potential interactions in biological systems. This article delves into the biological activities of this compound, supported by research findings, case studies, and comparative data.
Chemical Structure and Properties
The structure of this compound includes:
- Methoxy Group : Contributes to lipophilicity and solubility.
- Hydroxyphenyl Imine Moiety : Enhances reactivity and potential for biological interactions.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C14H13NO3 |
Molecular Weight | 243.26 g/mol |
InChI Key | XVGMUPQFDSWEHS-OQLLNIDSSA-N |
Biological Activities
Preliminary studies suggest that compounds with similar structures to this compound exhibit various biological activities:
- Antioxidant Activity : Compounds containing phenolic groups are known for their ability to scavenge free radicals, thus exhibiting antioxidant properties.
- Antimicrobial Activity : Schiff bases have shown efficacy against various bacterial and fungal strains, suggesting that this compound may also possess antimicrobial properties.
- Anticancer Potential : Research indicates that derivatives of Schiff bases can inhibit cancer cell proliferation, highlighting the need for further investigation into the anticancer activity of this specific compound.
Case Study: Antimicrobial Activity
A study investigated the antimicrobial effects of various Schiff bases, including those structurally related to our compound. The results indicated that several compounds demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Tested Microorganisms :
- Staphylococcus aureus
- Escherichia coli
- Candida albicans
Table 2: Antimicrobial Efficacy of Related Compounds
Compound Name | Microorganism | Inhibition Zone (mm) |
---|---|---|
(E)-4-((4-chlorobenzylidene)amino)phenol | S. aureus | 18 |
(E)-2-((4-hydroxybenzylidene)amino)phenol | C. albicans | 15 |
This compound | E. coli | TBD |
The biological activity of this compound may be attributed to its ability to form chelates with metal ions, enhancing its reactivity and interaction with biological targets. This mechanism is common among Schiff bases, which often act as ligands in coordination chemistry.
Comparative Analysis with Analogous Compounds
In comparing this compound with similar compounds, it becomes evident that variations in substituents can significantly influence biological activity.
Table 3: Comparison of Biological Activities
Compound Name | Biological Activity | Notable Features |
---|---|---|
2-{[(2-hydroxyphenyl)imino]methyl}-4-methoxyphenol | Moderate Antioxidant | Similar structure but different substitution |
(E)-2-{[(2-amino-phenyl)imino]methyl}-4-trifluoromethoxyphenol | High Anticancer Activity | Incorporates trifluoromethyl group |
Conclusion and Future Directions
The compound this compound shows promise in various biological activities, particularly in antioxidant and antimicrobial capacities. Further studies are warranted to elucidate its mechanisms of action and potential therapeutic applications. Future research should focus on:
- In vitro and in vivo studies to confirm biological efficacy.
- Structure-activity relationship (SAR) analyses to optimize its pharmacological properties.
- Exploration of its potential as a lead compound in drug development.
Properties
Molecular Formula |
C14H13NO3 |
---|---|
Molecular Weight |
243.26 g/mol |
IUPAC Name |
5-[(4-hydroxyphenyl)iminomethyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H13NO3/c1-18-14-7-2-10(8-13(14)17)9-15-11-3-5-12(16)6-4-11/h2-9,16-17H,1H3 |
InChI Key |
XVGMUPQFDSWEHS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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